molecular formula C20H27F3N4O2 B2604645 N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide CAS No. 1197892-41-3

N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide

Cat. No.: B2604645
CAS No.: 1197892-41-3
M. Wt: 412.457
InChI Key: CVTSSGQPYWVNCY-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide is a structurally complex acetamide derivative characterized by:

  • A piperazine core substituted with a benzyl group bearing a trifluoromethoxy (-OCF₃) moiety at the para position.
  • This compound’s design suggests applications in medicinal chemistry, particularly targeting receptors or enzymes modulated by piperazine-containing molecules (e.g., CNS disorders, antimicrobial agents) .

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N4O2/c1-15(2)19(3,14-24)25-18(28)13-27-10-8-26(9-11-27)12-16-4-6-17(7-5-16)29-20(21,22)23/h4-7,15H,8-13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTSSGQPYWVNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Cyano Intermediate: The initial step involves the formation of the cyano intermediate through the reaction of 3-methyl-2-butanone with a cyanide source under basic conditions.

    Introduction of the Trifluoromethoxyphenyl Group:

    Piperazine Ring Formation: The piperazine ring is then introduced through a cyclization reaction involving appropriate diamine precursors.

    Final Coupling: The final step involves coupling the cyano intermediate with the piperazine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the cyano group.

    Substitution: Halogenated or nitrated derivatives of the trifluoromethoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding mechanisms.

Medicine

In medicinal chemistry, N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the trifluoromethoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperazine ring may facilitate the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Acetamide Linkers

The compound shares structural motifs with several piperazine-acetamide derivatives. Key comparisons include:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound - Piperazine with 4-(trifluoromethoxy)benzyl substituent
- 2-cyano-3-methylbutan-2-yl
~435.3 (estimated) Hypothesized enhanced lipophilicity and metabolic stability due to -OCF₃ and cyano groups
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide - 3-chlorophenyl-piperazine
- Brominated arylacetamide
422.75 Potential CNS activity (inferred from piperazine pharmacophore)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide - Phenylpiperazine
- Trifluoromethylphenyl substituent
397.82 Likely high receptor affinity due to electron-withdrawing CF₃ group
N-(4-(sec-butyl)phenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide - 4-nitrophenyl-piperazine
- sec-butylphenyl group
~425.5 (estimated) Nitro group may confer redox activity or antimicrobial potential
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) - Trifluoromethoxy-phenyl-ureido-thiazole
- Ethyl ester
564.2 ([M+H]⁺) Demonstrated synthetic feasibility of trifluoromethoxy-piperazine hybrids

Key Structural and Functional Differences

  • Substituent Effects: The trifluoromethoxy (-OCF₃) group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to chlorophenyl (logP ~2.8) or methoxy (-OCH₃) analogues .
  • Synthetic Routes :

    • The target compound likely employs a chloroacetamide-piperazine coupling strategy, similar to methods used for N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (yield: 75–88% via K₂CO₃-mediated reactions) .
    • In contrast, analogues like 10h () utilize thiazole intermediates, achieving yields >85% .
  • Biological Implications: Trifluoromethoxy substituents are associated with improved blood-brain barrier penetration compared to nitro or chlorophenyl groups . Cyano groups may confer resistance to enzymatic hydrolysis, as seen in N-substituted acetamide derivatives with enhanced stability .

Research Findings and Trends

  • Anticancer Potential: Piperazine-acetamide derivatives with aryl/heteroaryl groups (e.g., benzothiazole in ) show moderate anticancer activity, suggesting the target compound could be optimized for similar applications .
  • Anti-exudative Activity : Acetamides with sulfur-containing linkers (e.g., ) exhibit anti-inflammatory effects, though the target compound’s trifluoromethoxy group may alter this profile .

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